molecular formula C16H19BrN2O4 B1463514 Boc-7-bromo-DL-tryptophan CAS No. 1219432-58-2

Boc-7-bromo-DL-tryptophan

Cat. No. B1463514
M. Wt: 383.24 g/mol
InChI Key: XQVLODKGIHVFTP-UHFFFAOYSA-N
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Description

Boc-7-bromo-DL-tryptophan is a specialty product used in proteomics research . It has a molecular formula of C16H19BrN2O4 and a molecular weight of 383.24 .


Molecular Structure Analysis

The molecular structure of Boc-7-bromo-DL-tryptophan is represented by the formula C16H19BrN2O4 . The structure includes a bromine atom attached to the 7th position of the tryptophan molecule .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-7-bromo-DL-tryptophan are not available, the Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or other strong acids .


Physical And Chemical Properties Analysis

Boc-7-bromo-DL-tryptophan has a molecular weight of 383.24 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Application in Biotechnological Production and Conversion of Aromatic Compounds and Natural Products

  • Summary of the Application: Brominated compounds like 7-Br-Trp occur naturally and have applications in agriculture, food, and pharmaceutical industries . An example is the 20S-proteasome inhibitor TMC-95A that may be derived from 7-Br-Trp .
  • Methods of Application or Experimental Procedures: The fermentative production of 7-Br-Trp was established using an L-tryptophan producing Corynebacterium glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation. The process is based on glucose, ammonium, and sodium bromide .
  • Results or Outcomes: C. glutamicum tolerated high sodium bromide concentrations, but its growth rate was reduced to half-maximal at 0.09 g L−1 7-bromo-L-tryptophan . The fermentative production of 7-Br-Trp by recombinant C. glutamicum was scaled up to a working volume of 2 L and operated in batch and fed-batch mode. The titers were increased from batch fermentation in CGXII minimal medium with 0.3 g L−1 7-Br-Trp to fed-batch fermentation in HSG complex medium, where up to 1.2 g L−1 7-Br-Trp were obtained .

Industrial Biomanufacturing of Tryptophan Derivatives

  • Summary of the Application: Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry. They play an important role in treating diseases and improving life .
  • Methods of Application or Experimental Procedures: The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives .
  • Results or Outcomes: The characteristics, applications, and specific biosynthetic pathways and methods of these derivatives were reviewed, and some strategies to increase the yield of derivatives and reduce the production cost on the basis of biosynthesis were introduced .

The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives .

properties

IUPAC Name

3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVLODKGIHVFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-7-bromo-DL-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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